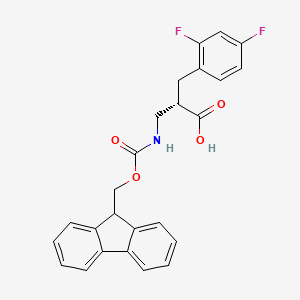

Fmoc-(s)-3-amino-2-(2,4-difluorobenzyl)propanoic acid

Description

Fmoc-(S)-3-amino-2-(2,4-difluorobenzyl)propanoic acid is a fluorinated, non-natural amino acid derivative used in peptide synthesis and drug development. The Fmoc (9-fluorenylmethoxycarbonyl) group protects the α-amino group during solid-phase peptide synthesis (SPPS), while the 2,4-difluorobenzyl substituent introduces steric bulk and lipophilicity, enhancing metabolic stability and influencing target binding interactions. This compound is particularly valuable in designing peptide-based therapeutics due to its resistance to enzymatic degradation and tunable physicochemical properties .

Properties

Molecular Formula |

C25H21F2NO4 |

|---|---|

Molecular Weight |

437.4 g/mol |

IUPAC Name |

(2S)-2-[(2,4-difluorophenyl)methyl]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

InChI |

InChI=1S/C25H21F2NO4/c26-17-10-9-15(23(27)12-17)11-16(24(29)30)13-28-25(31)32-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12,16,22H,11,13-14H2,(H,28,31)(H,29,30)/t16-/m0/s1 |

InChI Key |

OQCXBZUIICELHH-INIZCTEOSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@H](CC4=C(C=C(C=C4)F)F)C(=O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CC4=C(C=C(C=C4)F)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-(s)-3-amino-2-(2,4-difluorobenzyl)propanoic acid typically involves multiple steps. One common approach is to start with the synthesis of the 2,4-difluorobenzylamine, which can be achieved through the reduction of 2,4-difluorobenzonitrile . The resulting 2,4-difluorobenzylamine is then coupled with a suitable amino acid derivative under controlled conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated peptide synthesizers and purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Fmoc-(s)-3-amino-2-(2,4-difluorobenzyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions, particularly involving the fluorine atoms on the benzyl ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can result in the replacement of fluorine atoms with other functional groups.

Scientific Research Applications

Fmoc-(S)-3-amino-2-(2,3-difluorobenzyl)propanoic acid is a fluorinated amino acid derivative with a fluorenylmethoxycarbonyl (Fmoc) protective group. It features a chiral center at the 3-position and a difluorobenzyl moiety, influencing its chemical and biological properties. The molecular formula is and the molecular weight is approximately 347.32 g/mol. The uniqueness of this compound lies in the specific arrangement of two fluorine atoms on the benzyl ring, making it a building block for synthesizing peptides with enhanced stability or altered biological activities due to fluorination.

Scientific Research Applications

Fmoc-(S)-3-amino-2-(2,3-difluorobenzyl)propanoic acid is studied for its potential biological activities. The introduction of fluorine atoms can enhance the metabolic stability of peptides and influence their interactions with biological targets. It may exhibit unique properties in terms of enzyme inhibition and receptor binding due to its structural modifications. Studies focus on its interactions with various biological molecules, where the presence of fluorine may alter binding affinities and selectivities compared to non-fluorinated analogs, making it a subject of interest in drug design and development. Research indicates that fluorinated compounds can exhibit enhanced interactions with target proteins due to improved lipophilicity and steric effects.

Peptide Synthesis

Fmoc-(S)-3-amino-3-(2,4-dichlorophenyl)propionic acid serves as a protecting group in peptide synthesis, allowing for the selective modification of amino acids . Its stability under various conditions makes it a preferred choice for researchers in organic chemistry .

Drug Development

The unique structure of Fmoc-(S)-3-amino-3-(2,4-dichlorophenyl)propionic acid is beneficial in the design of novel pharmaceuticals, particularly in creating compounds with enhanced bioactivity and specificity for targeted therapies .

Structural Similarity

Several compounds share structural similarities with Fmoc-(S)-3-amino-2-(2,3-difluorobenzyl)propanoic acid:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Fmoc-3-amino-2,2-difluoro-propionic acid | Similar Fmoc protection; different fluorination pattern | Contains two fluorine atoms on the propionic chain |

| Fmoc-3-amino-3-(2-nitrophenyl)propionic acid | Different aromatic substitution | Contains a nitro group instead of fluorines |

| (S)-Fmoc-2-amino-3-decyloxy-propionic acid | Different alkoxy substitution | Features an alkoxy group instead of a difluorobenzyl moiety |

| 2-amino-3-(2,4-difluorophenyl)propanoic acid | Different phenyl substitution pattern | Contains different positions for fluorine on the phenyl ring |

Mechanism of Action

The mechanism of action of Fmoc-(s)-3-amino-2-(2,4-difluorobenzyl)propanoic acid involves its interaction with specific molecular targets. The Fmoc group provides protection during synthesis, allowing for selective reactions. The 2,4-difluorobenzyl moiety can interact with biological targets, influencing the compound’s activity and specificity.

Comparison with Similar Compounds

Structural Comparison

Table 1: Structural Features of Fmoc-Protected Amino Acid Derivatives

*Estimated based on structural analogs.

Key Observations :

- Electron-Withdrawing Groups : The 2,4-difluorobenzyl group in the target compound contrasts with the 3-trifluoromethyl group in ’s analog. Both enhance lipophilicity, but the CF3 group in increases electronegativity more significantly .

- Halogenation : ’s 2-chloro-4-fluorophenylalanine combines Cl and F substituents, which may improve receptor binding via halogen bonding but increases steric hindrance compared to the target compound .

- PEG Linkers : ’s PEG-containing derivative exhibits higher hydrophilicity, making it suitable for improving solubility in aqueous systems .

Physicochemical Properties

Table 2: Physicochemical Data

Key Findings :

- The target compound’s moderate solubility in DMF/DMSO balances synthetic utility and purification ease, whereas ’s PEG derivative sacrifices lipophilicity for aqueous compatibility .

- The Boc-protected amino group in ’s compound enhances stability during SPPS but requires acidic deprotection conditions .

Biological Activity

Fmoc-(S)-3-amino-2-(2,4-difluorobenzyl)propanoic acid is a fluorinated amino acid derivative that has gained attention in medicinal chemistry and peptide synthesis due to its unique biological properties. The incorporation of fluorine atoms into organic compounds often enhances their biological activity, stability, and lipophilicity. This article delves into the biological activity of this compound, highlighting its significance in drug development and peptide synthesis, supported by relevant research findings and data.

Structure and Composition

- Molecular Formula : C₁₉H₁₉F₂N₃O₄

- Molecular Weight : Approximately 425.44 g/mol

- Functional Groups :

- Fmoc (fluorenylmethoxycarbonyl) protecting group

- Difluorobenzyl moiety

Physical Properties

| Property | Value |

|---|---|

| Density | 1.255 g/cm³ |

| Boiling Point | 555.3 ºC at 760 mmHg |

| Flash Point | 289.6 ºC |

The biological activity of this compound is primarily attributed to its structural features:

- Enhanced Lipophilicity : The difluorobenzyl group increases the compound's ability to permeate cell membranes, which can enhance its bioavailability and efficacy in biological systems.

- Electrophilic Properties : The presence of fluorine atoms allows the compound to engage in electrophilic aromatic substitution reactions, potentially altering the reactivity of biological targets.

Applications in Drug Development

Fluorinated amino acids like this compound are valuable in drug discovery for several reasons:

- Improved Metabolic Stability : The incorporation of fluorine can protect compounds from metabolic degradation.

- Modulation of Biological Pathways : This compound has been shown to interact with various biological targets, influencing pathways relevant to disease states.

Case Studies and Research Findings

- Peptide Synthesis : this compound is utilized as a building block in solid-phase peptide synthesis (SPPS). Its unique properties enable the creation of peptides with enhanced stability and bioactivity compared to non-fluorinated analogs .

- Antifungal Activity : Research has demonstrated that fluorinated amino acids exhibit antifungal properties. For instance, a study found that compounds similar to this compound displayed significant inhibition against various fungal strains, suggesting potential therapeutic applications .

- Bioconjugation : The compound can be employed in bioconjugation processes, facilitating the attachment of biomolecules for targeted drug delivery systems. This is particularly useful in creating diagnostics and therapeutics that require specific targeting mechanisms .

Comparative Analysis with Related Compounds

To understand the significance of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Fmoc-(S)-3-amino-2-methylpropanoic acid | C₁₉H₁₉NO₄ | Lacks fluorine; simpler structure |

| Fmoc-(S)-3-amino-3-(2-fluorophenyl)propionic acid | C₂₁H₂₂FNO₄ | Contains a single fluorine atom |

| Fmoc-(S)-3-amino-3-(2-nitrophenyl)propionic acid | C₂₁H₂₂N₂O₄ | Contains a nitro group; different electronic properties |

This comparison illustrates how the dual fluorination in this compound enhances its biological activity compared to non-fluorinated or singly fluorinated analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.